molecular formula C10H16Cl2N2 B3028771 Anabasine dihydrochloride CAS No. 31945-06-9

Anabasine dihydrochloride

Cat. No.: B3028771
CAS No.: 31945-06-9
M. Wt: 235.15
InChI Key: YVAXNODSVITPGV-XRIOVQLTSA-N
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Mechanism of Action

Target of Action

Anabasine dihydrochloride, also known as (S)-3-(Piperidin-2-yl)pyridine dihydrochloride, primarily targets the nicotinic acetylcholine receptors (AChRs) . These receptors play a crucial role in the transmission of signals in the nervous system. Specifically, this compound stimulates a wide variety of animal AChRs, especially the neuromuscular [e.g., α1 2 β1γδ (embryogenic) or α1 2 β1γɛ (adult)] and α7 AChRs .

Mode of Action

This compound acts as an agonist on most nicotinic acetylcholine receptors in the central nervous system and peripheral nervous system . The compound binds to these receptors, causing the depolarization of neurons and inducing the release of both dopamine and norepinephrine .

Biochemical Pathways

The interaction of this compound with AChRs affects the cholinergic signaling pathway . This pathway is involved in numerous physiological processes, including muscle contraction, heart rate, and cognition. By stimulating AChRs, this compound can influence these processes.

Pharmacokinetics

Drug likeness parameters indicate that a molecule’s adme properties are crucial for its suitability as a drug

Result of Action

The stimulation of AChRs by this compound leads to the depolarization of neurons, which can result in various physiological effects depending on the specific receptors involved . For instance, the stimulation of neuromuscular AChRs can affect muscle contraction, while the stimulation of α7 AChRs in the brain can influence cognitive processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s action can be modulated by host genotype and food environment

Preparation Methods

Synthetic Routes and Reaction Conditions: Anabasine dihydrochloride can be synthesized through several methods. One common approach involves the extraction of anabasine from plant sources, followed by its conversion to the dihydrochloride salt. The extraction process typically involves solvent extraction and purification steps to isolate anabasine .

Industrial Production Methods: In industrial settings, this compound is produced by reacting anabasine with hydrochloric acid under controlled conditions. The reaction is carried out in a suitable solvent, and the resulting product is purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Anabasine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of anabasine can yield N-oxides, while reduction can produce reduced alkaloid derivatives .

Properties

IUPAC Name

3-[(2S)-piperidin-2-yl]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h3-4,6,8,10,12H,1-2,5,7H2;2*1H/t10-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAXNODSVITPGV-XRIOVQLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185782
Record name Anabasine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31945-06-9
Record name Anabasine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031945069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anabasine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANABASINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I47666V43D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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